molecular formula C12H9NS B8660734 2-(4-Methylphenyl)thiophene-3-carbonitrile CAS No. 137860-88-9

2-(4-Methylphenyl)thiophene-3-carbonitrile

Cat. No. B8660734
M. Wt: 199.27 g/mol
InChI Key: HJLCVBDLCLWTER-UHFFFAOYSA-N
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Patent
US05358950

Procedure details

49.9 g of 2-(4-methylphenyl)-3-cyano-4,5-dihydrothiophene, prepared in D), are dissolved in 200 ml of carbon tetrachloride, the mixture is heated to reflux and, after two hours, 11 g of bromine, dissolved in 200 ml of carbon tetrachloride, are added dropwise. Refluxing is continued until evolution of hydrobromic acid has ceased, and the solvent is evaporated off under vacuum. The residue is taken up in 200 ml of anhydrous tetrahydrofuran, and 28 g of potassium tert-butylate are added. The mixture is heated to reflux for one hour, then cooled and treated with water and sodium chloride and extracted with ether. The organic phase is evaporated under vacuum to give 31.8 g of 2-(4-methylphenyl)-3-cyanothiophene in the form of an oil, which is used without further purification for the next step.
Name
2-(4-methylphenyl)-3-cyano-4,5-dihydrothiophene
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH2:10][CH2:11][C:12]=2[C:13]#[N:14])=[CH:4][CH:3]=1.BrBr.Br>C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[C:13]#[N:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(4-methylphenyl)-3-cyano-4,5-dihydrothiophene
Quantity
49.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1SCCC1C#N
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux and, after two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
are added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
ADDITION
Type
ADDITION
Details
28 g of potassium tert-butylate are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated with water and sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1SC=CC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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